2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone is a complex organic compound that features a pyridine ring substituted with a Boc-protected amino group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyridine Intermediate:
Coupling Reaction: The pyridine intermediate is then subjected to a coupling reaction with a trifluoromethylphenyl ketone. This step often requires the use of a palladium catalyst and a suitable base to facilitate the coupling process.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Deprotection of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions and other biochemical processes.
Industrial Applications: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to introduce additional functionalities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone: Similar structure but lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the trifluoromethyl group.
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]propanone: Similar structure with an additional carbon in the side chain.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethylphenyl group in 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone makes it unique. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
365427-99-2 |
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Molecular Formula |
C19H19F3N2O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H19F3N2O3/c1-18(2,3)27-17(26)16-15(23)12(7-8-24-16)10-14(25)11-5-4-6-13(9-11)19(20,21)22/h4-9H,10,23H2,1-3H3 |
InChI Key |
FYRHYERSNAHJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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